4-Bromo-2-acetamidobenzoic acid
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Overview
Description
4-Bromo-2-acetamidobenzoic acid is an organic compound with the molecular formula C9H8BrNO3. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by an acetamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-acetamidobenzoic acid can be synthesized through several methods. One common synthetic route involves the bromination of 2-acetamidobenzoic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-acetamidobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The acetamido group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: New aromatic compounds with various functional groups depending on the nucleophile used.
Oxidation and Reduction Products: Derivatives with modified acetamido groups.
Scientific Research Applications
4-Bromo-2-acetamidobenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-2-acetamidobenzoic acid depends on its specific application. In chemical reactions, the bromine atom and acetamido group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the type of reaction and the conditions used .
Comparison with Similar Compounds
2-Acetamidobenzoic Acid: Lacks the bromine atom, leading to different reactivity and applications.
4-Bromo-2-nitrobenzoic Acid: Contains a nitro group instead of an acetamido group, resulting in different chemical properties and uses.
4-Bromo-2-hydroxybenzoic Acid:
Uniqueness: 4-Bromo-2-acetamidobenzoic acid is unique due to the presence of both the bromine atom and the acetamido group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-acetamido-4-bromobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODOWTASDNNNCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557772 |
Source
|
Record name | 2-Acetamido-4-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101861-53-4 |
Source
|
Record name | 2-Acetamido-4-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-acetamidobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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